molecular formula C6H13NO B1374268 (5-Methyloxolan-2-yl)methanamine CAS No. 7179-91-1

(5-Methyloxolan-2-yl)methanamine

Cat. No.: B1374268
CAS No.: 7179-91-1
M. Wt: 115.17 g/mol
InChI Key: QVDZSYSWFHRVRU-UHFFFAOYSA-N
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Description

(5-Methyloxolan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO. It features a methyloxolan ring, which is a five-membered ring containing one oxygen atom, and a methylamine group, which is a methyl group attached to a nitrogen atom. This compound is primarily used in research and development and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxolan-2-yl)methanamine typically involves the reaction of suitable precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in specialized facilities equipped to handle the necessary chemical reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with suitable electrophiles to form substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

(5-Methyloxolan-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents, particularly those with antifungal and antimicrobial properties.

    Biochemistry: The compound serves as a building block in the design of enzyme inhibitors, especially those targeting amine oxidases involved in metabolic pathways.

    Industrial Chemistry: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, its structure allows it to form stable heterocyclic rings, which are crucial for its biological activity. The amine group plays a significant role in binding to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Ethyl-5-methyloxolan-2-yl)methanamine: This compound has a similar structure but with an additional ethyl group.

    (5-Methyloxolan-2-yl)methanamine hydrochloride: This is a hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable heterocyclic rings. This property makes it particularly useful in the synthesis of pharmaceutical agents with antifungal and antimicrobial properties.

Properties

IUPAC Name

(5-methyloxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDZSYSWFHRVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-91-1
Record name (5-methyloxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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